Lambertianic acid

Descripción general

Descripción

Lambertianic acid is a diterpene bioactive compound primarily isolated from various species of the genus Pinus, such as Pinus lambertiana and Pinus sibirica . It is known for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lambertianic acid can be synthesized from podocarpic acid . The synthetic routes often involve selective transformations at the carboxylic group and the furan ring . For instance, this compound chloride can react with aliphatic and aromatic amines, amino acids, hydrazine, and hydroxylamine to produce various derivatives . Another method involves the formylation of this compound by phosphorus oxychloride in dimethylformamide, followed by amidation with aqueous ammonium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the extraction from natural sources like the needles or sap of Pinus species remains a primary method .

Análisis De Reacciones Químicas

Types of Reactions

Lambertianic acid undergoes various chemical reactions, including:

Oxidation: Transformations at the carboxylic group.

Reduction: Modifications at the furan ring.

Substitution: Reactions with amines, amino acids, and other nucleophiles

Common Reagents and Conditions

Oxidation: Phosphorus oxychloride in dimethylformamide.

Reduction: Hydrazine and hydroxylamine.

Substitution: Aliphatic and aromatic amines, amino acids

Major Products

Amides: Produced by reacting this compound chloride with amines.

Hydrazides: Formed through reactions with hydrazine.

Nitriles: Generated by reactions with hydroxylamine.

Aplicaciones Científicas De Investigación

Anticancer Activity

Lambertianic acid has been extensively studied for its anticancer properties. Research indicates that LA inhibits cancer cell proliferation and induces apoptosis through various molecular pathways.

- Mechanism of Action : LA has been shown to downregulate anti-apoptotic proteins such as Bcl-2 and inhibit signaling pathways involving AKT, STAT3, and HSP27, which are crucial for cancer cell survival. In cervical cancer cells, LA induced significant cytotoxicity by activating caspase-3 and PARP cleavage, leading to apoptosis .

-

Cancer Types Studied :

- Prostate Cancer : LA reduced androgen receptor (AR) levels and prostate-specific antigen (PSA) secretion in LNCaP cells, suggesting its potential as a therapeutic agent in prostate cancer treatment .

- Lung Cancer : Studies have shown that LA sensitizes non-small cell lung cancer cells to TRAIL-induced apoptosis by inhibiting XIAP/NF-κB pathways .

- Cervical Cancer : In HeLa cells, LA was found to induce apoptosis via the miRNA216b-mediated inhibition of HSP27/STAT3/AKT signaling .

Anti-inflammatory Effects

LA exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been reported to suppress IL-6-induced inflammation in breast cancer cells, thereby reducing inflammatory responses associated with tumor progression .

Metabolic Disorders

Research suggests that this compound may also have beneficial effects in metabolic disorders. It has been linked to anti-obesity effects and potential neuroprotective properties .

Table 1: Summary of Anticancer Studies Involving this compound

Table 2: Other Therapeutic Applications of this compound

| Application | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Suppression of IL-6 signaling | |

| Anti-obesity | Weight reduction effects | |

| Neuroprotective | Potential protective effects |

Case Study 1: Prostate Cancer Treatment

A study investigated the effects of this compound on LNCaP prostate cancer cells. The results indicated that treatment with LA led to a significant decrease in AR levels and PSA secretion over 48 hours. The study concluded that LA could serve as a valuable therapeutic agent for prostate cancer management by targeting AR pathways.

Case Study 2: Cervical Cancer Apoptosis Induction

In cervical cancer models, this compound was shown to induce apoptosis through the downregulation of anti-apoptotic genes and activation of pro-apoptotic pathways. The study highlighted the role of miRNA216b in mediating these effects, providing insights into the molecular mechanisms by which LA exerts its anticancer effects.

Mecanismo De Acción

Lambertianic acid exerts its effects through multiple molecular targets and pathways:

Apoptosis Induction: Enhances the activation of proapoptotic proteins and inhibits antiapoptotic proteins.

Anti-inflammatory and Antibacterial Effects: Mechanisms not fully elucidated but involve modulation of inflammatory pathways.

Comparación Con Compuestos Similares

Lambertianic acid is compared with other diterpenoids such as:

Daniellic Acid: An optical isomer of this compound with similar biological activities.

Marrubiin: Another labdane-type diterpenoid with analgesic properties.

Phlomisoic Acid: Exhibits selective analgesic activity.

Uniqueness

This compound is unique due to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical transformations makes it a valuable compound in medicinal chemistry .

Actividad Biológica

Lambertianic acid (LA) is a naturally occurring compound primarily derived from the leaves of Pinus koraiensis and Pinus lambertiana. It has garnered attention for its diverse biological activities, particularly in cancer research, anti-inflammatory effects, and potential metabolic benefits. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is a carboxylic acid with notable structural similarities to other naphthalene derivatives.

- Sources : Primarily extracted from species of pine trees, particularly Pinus lambertiana.

- Therapeutic Potential : Investigated for its anticancer, anti-obesity, anti-inflammatory, and antibacterial properties.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound across various cancer types. The following table summarizes key findings related to its effects on different cancer cell lines.

The biological activity of this compound can be attributed to several molecular mechanisms:

- Apoptosis Induction : LA has been shown to enhance apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2. For instance, in hepatocellular carcinoma cells, LA treatment resulted in increased cleavage of PARP and caspase-3 .

- Cell Cycle Arrest : LA induces cell cycle arrest at the G1 phase by downregulating cyclin D1 and CDK4/6, which is crucial for preventing cancer cell proliferation .

- Signal Transduction Modulation : The compound modulates key signaling pathways involved in cancer progression:

Study on Prostate Cancer

A study investigating the effects of this compound on LNCaP prostate cancer cells revealed that LA significantly reduced AR protein levels and induced apoptosis through a p53-dependent mechanism. The study concluded that LA could be a potential therapeutic agent for prostate cancer treatment due to its ability to inhibit AR signaling .

Study on Hepatocellular Carcinoma

In another study focusing on hepatocellular carcinoma (HCC), LA exhibited dose-dependent cytotoxic effects on HepG2 and SK-Hep1 cell lines. The treatment led to an increase in the sub-G1 population indicative of apoptosis and was associated with the activation of apoptotic markers such as cleaved caspase-3 and PARP .

Study on Breast Cancer

Research on MDA-MB-231 breast cancer cells demonstrated that LA not only increased cytotoxicity but also caused G2/M phase arrest. The mechanism was linked to the activation of AMPK signaling pathways and suppression of FOXM1 expression, which are critical for cell cycle regulation .

Propiedades

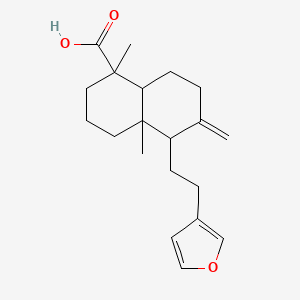

IUPAC Name |

5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHJXKYYELWEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924522 | |

| Record name | 5-[2-(Furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235-77-4 | |

| Record name | 5-[2-(Furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidenedecahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,4aα,5α,8aβ)]-5-[2-(3-furyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.